molecular formula C13H20ClNO B6266284 [2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride CAS No. 1803601-68-4

[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride

Cat. No.: B6266284
CAS No.: 1803601-68-4
M. Wt: 241.8
InChI Key:
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Description

[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. It is known for its semi-flexible linker properties, making it useful in the development of PROTAC (Proteolysis Targeting Chimeras) technology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, typically involving the reaction of piperidine with appropriate benzyl halides or alcohols under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the piperidine ring and subsequent attachment of the phenylmethanol moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to achieve high purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Converting the phenylmethanol group to a phenylcarboxylic acid.

  • Reduction: : Reducing any oxidized functional groups back to their original state.

  • Substitution: : Replacing the hydrogen atoms on the piperidine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Phenylcarboxylic acid derivatives.

  • Reduction: : Reduced phenylmethanol derivatives.

  • Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Used as a linker in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of protein-protein interactions and as a tool in molecular biology research.

  • Medicine: : Potential use in drug development, particularly in the design of PROTACs for targeted protein degradation.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a linker in PROTAC technology. It facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include specific protein-protein interactions and the ubiquitin-proteasome system.

Comparison with Similar Compounds

[2-(piperidin-4-ylmethyl)phenyl]methanol hydrochloride: is unique due to its semi-flexible linker properties, which provide a balance between rigidity and flexibility, making it ideal for PROTAC development. Similar compounds include:

  • α,α-Diphenyl-4-piperidinemethanol

  • (1-Methyl-4-piperidinyl)methanamine

  • 3,6-Di-tert-butylcarbazole

These compounds differ in their structural features and applications, but they share the common theme of being used as linkers or intermediates in organic synthesis and drug development.

Properties

CAS No.

1803601-68-4

Molecular Formula

C13H20ClNO

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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